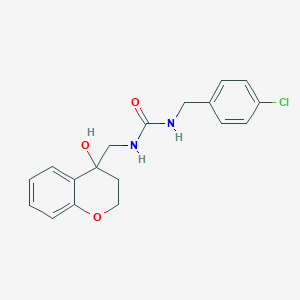

1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea

Description

1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is a synthetic urea derivative featuring a 4-chlorobenzyl group and a 4-hydroxychroman moiety. The 4-hydroxychroman group in this compound introduces a fused bicyclic structure with a hydroxyl group, which may enhance solubility and influence metabolic stability compared to simpler aromatic substituents .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23)9-10-24-16-4-2-1-3-15(16)18/h1-8,23H,9-12H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDUCEWNRSPXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

Preparation of 4-Chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

Synthesis of 4-Hydroxychroman-4-ylmethylamine: This intermediate can be synthesized by the reduction of 4-hydroxychroman-4-ylmethyl ketone using sodium borohydride.

Formation of the Urea Linkage: The final step involves the reaction of 4-chlorobenzylamine with 4-hydroxychroman-4-ylmethylamine in the presence of phosgene or a similar reagent to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of efficient catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for each step.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxychroman moiety can be oxidized to form corresponding quinones.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may:

Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.

Modulate Pathways: Influence cellular pathways by interacting with receptors or signaling molecules.

Induce Cellular Responses: Trigger specific cellular responses, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

AChE/Butyrylcholinesterase Inhibitors

- BOP-8 (1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium chloride): Exhibits potent acetylcholinesterase (AChE) inhibition (IC50 = 1.11 ± 0.09 μM) due to the quinazolinone core and pyridinium group, which enhance target binding . Comparison: The 4-hydroxychroman group in the target compound may reduce AChE affinity compared to BOP-8’s planar quinazolinone ring but could improve blood-brain barrier penetration due to increased lipophilicity.

Antiviral Urea Derivatives

- Comparison: The 4-hydroxychroman moiety may offer improved steric and electronic properties for viral protease inhibition compared to imidazolidine-based analogues.

Physicochemical Properties

Solubility and Stability

- 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea: The morpholine ring enhances solubility via hydrogen bonding, as evidenced by crystallographic studies .

Cytotoxicity and Selectivity

- Comparison: The 4-hydroxychroman group’s antioxidant properties might reduce off-target cytotoxicity compared to indole-based analogues.

Toxicological Considerations

- Famoxadone (1-(4-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-5-methyl-1,2,4,5-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic acid) :

Data Tables

Table 2: Physicochemical Properties

<sup>a</sup> Predicted using ChemDraw.

Biological Activity

1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is a synthetic organic compound notable for its unique chemical structure, which includes a chlorobenzyl group and a hydroxychroman moiety linked by a urea functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 346.8 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets within the body. The proposed mechanisms include:

- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways.

- Cell Signaling Modulation : The compound could modulate cellular signaling pathways by interacting with specific receptors.

- Induction of Apoptosis : It may trigger apoptosis in cancer cells through various biochemical pathways.

Anti-inflammatory Properties

Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory effects. The hydroxychroman component is particularly significant as it may inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation.

Anticancer Activity

Research has shown that derivatives of hydroxychroman possess anticancer properties. The specific activity of this compound against various cancer cell lines is currently under investigation, with initial findings suggesting potential efficacy in inhibiting tumor growth.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals its unique biological profile:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 1-(3-Fluorobenzyl)-3-(hydroxyphenyl)urea | Hydroxyphenyl instead of hydroxychroman | Potential anti-inflammatory | Less lipophilic |

| 2-(4-Fluorobenzyl)-N-(hydroxyethyl)urea | Hydroxyethyl group instead of chroman | Anticancer activity reported | Different mechanism |

| 1-(4-Chlorobenzyl)-3-(4-hydroxycoumarin)urea | Coumarin moiety instead of chroman | Antioxidant properties | Enhanced photostability |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Anti-inflammatory Effects : A recent publication highlighted the anti-inflammatory potential of similar urea derivatives, demonstrating significant inhibition of COX enzymes in vitro .

- Anticancer Research : Preliminary results from cell line studies indicated that derivatives with hydroxychroman structures exhibited cytotoxic effects on breast and colon cancer cells, suggesting that this compound could be further explored for its anticancer properties .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis through the activation of caspase pathways in cancer cells, aligning with findings from related studies on hydroxychroman derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.